Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Methylpyrimidin-2-yl)aniline
Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Methylpyrimidin-2-yl)aniline
This guide serves as an in-depth technical resource for 4-(4-Methylpyrimidin-2-yl)aniline, a critical biaryl building block in medicinal chemistry. It is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the development of tyrosine kinase inhibitors (TKIs).
Executive Summary & Pharmacophore Context
4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5) is a biaryl scaffold characterized by a direct carbon-carbon bond between an electron-rich aniline and an electron-deficient pyrimidine ring. Unlike the common anilinopyrimidine motif (linked by a nitrogen atom, seen in Pazopanib), this molecule represents a phenyl-pyrimidine biaryl system.
In drug discovery, this motif serves as a privileged structure for Type I and Type II kinase inhibitors. The aniline amine functions as a nucleophilic handle for extending the molecule into the solvent-exposed region of the ATP-binding pocket, while the pyrimidine ring often interacts with the "gatekeeper" residue or the hinge region via hydrogen bonding.
Key Technical Specifications
| Property | Value | Note |
| CAS Number | 474397-16-5 | Specific to the 4-methyl isomer |
| Molecular Formula | ||
| Molecular Weight | 185.23 g/mol | Fragment-like (Rule of 3 compliant) |
| SMILES | Cc1ccnc(n1)c2ccc(N)cc2 | Biaryl connectivity (C2-C4') |
| Appearance | Off-white to pale yellow solid | |
| Predicted pKa | ~4.5 (Aniline), ~2.5 (Pyrimidine) | Aniline is the primary basic site |
| LogP (Predicted) | 1.6 - 1.9 | Favorable lipophilicity for CNS penetration |
Synthetic Pathways
For high-purity applications (drug substance intermediates), two primary routes are validated: Suzuki-Miyaura Cross-Coupling (convergent) and Benzamidine Cyclization (linear).
Route A: Suzuki-Miyaura Cross-Coupling (Convergent)
This route is preferred for medicinal chemistry discovery campaigns due to its modularity and tolerance of functional groups.
-
Reactants: 4-Aminophenylboronic acid pinacol ester + 2-Chloro-4-methylpyrimidine.
-
Catalyst System:
or . -
Base/Solvent:
/ Dioxane:Water (4:1). -
Mechanism: Oxidative addition of Pd into the C-Cl bond of the pyrimidine, followed by transmetallation with the aryl boronate and reductive elimination to form the biaryl C-C bond.
Route B: De Novo Cyclization (Linear / Industrial)
This route avoids expensive palladium catalysts and is scalable for kilogram-batch production.
-
Precursor: 4-Aminobenzamidine (often supplied as the hydrochloride salt).
-
Cyclization Agent: 4,4-Dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) or Acetylacetone.
-
Conditions: Reflux in Ethanol/Isopropanol with mild acid catalysis (HCl) or base (NaOEt), depending on the specific condensation partner.
-
Mechanism: Condensation of the amidine nitrogens with the 1,3-electrophile (ketone/aldehyde equivalent) to close the pyrimidine ring.
Visualization: Synthetic Workflow
The following diagram illustrates the decision logic and process flow for synthesizing this scaffold.
Caption: Comparative workflow for the synthesis of the 4-(4-Methylpyrimidin-2-yl)aniline scaffold.
Chemical Reactivity & Derivatization
The utility of this molecule lies in its differential reactivity. The aniline nitrogen is a "soft" nucleophile, while the pyrimidine nitrogens are "hard" basic sites that can complicate reactions if not managed.
Amide & Urea Formation (Kinase Linker Synthesis)
The primary application is functionalizing the aniline amine to create the "tail" of a kinase inhibitor.
-
Reaction: Nucleophilic attack on Isocyanates (to form Ureas) or Acyl Chlorides (to form Amides).
-
Challenge: The pyrimidine ring withdraws electron density from the phenyl ring, slightly reducing the nucleophilicity of the aniline amine compared to unsubstituted aniline.
-
Protocol Optimization: Use a non-nucleophilic base (DIPEA or Pyridine) to scavenge acid. For urea formation, no base is usually required if reacting with an isocyanate in DCM or THF.
Pyrimidine Ring Protonation
The pyrimidine nitrogens have a pKa of ~2.5. In strongly acidic media (e.g., during deprotection steps of other functional groups), the pyrimidine will protonate, significantly altering solubility and polarity.
-
Impact: This property is utilized in purification. The molecule can be extracted into aqueous HCl, washed with organic solvent to remove non-basic impurities, and then precipitated by basification (pH > 9).
Metabolic Liability
The 4-methyl group on the pyrimidine is a potential site for metabolic oxidation (CYP450-mediated) to a hydroxymethyl or carboxylic acid.
-
Medicinal Chemistry Strategy: If metabolic stability is poor, this methyl group is often replaced with a trifluoromethyl (
) or cyclopropyl group in later optimization cycles.
Visualization: Reactivity Logic
Caption: Functional site analysis showing primary derivatization pathways (red) and metabolic liabilities (green).
Experimental Protocols
Protocol 1: Suzuki Coupling (Lab Scale)
Objective: Synthesis of 1.0 g of 4-(4-Methylpyrimidin-2-yl)aniline.
-
Charge: In a 50 mL round-bottom flask, combine:
-
2-Chloro-4-methylpyrimidine (1.0 equiv).
-
4-Aminophenylboronic acid pinacol ester (1.1 equiv).
- (3.0 equiv).
- (0.05 equiv).
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Reaction: Heat to 90°C under
atmosphere for 4-12 hours. Monitor by LCMS for disappearance of chloride. -
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over
. -
Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc (gradient 0-50% EtOAc).
-
Validation:
NMR (DMSO- ) should show pyrimidine singlets/doublets and the characteristic AA'BB' system of the aniline.
Protocol 2: Analytical HPLC Method
For purity assessment during drug development:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm.
Safety & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air and light.
-
Stability: Stable in solution for >24 hours, but avoid acidic solutions for prolonged periods if hydrolysis of the pyrimidine is a concern (though generally robust).
References
-
LGC Standards. (2024). Certificate of Analysis: 4-(4-Methylpyrimidin-2-yl)aniline (TRC-M329365).[3] Retrieved from
-
PubChem. (2024). Compound Summary: 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5).[3][4] National Library of Medicine. Retrieved from
-
Hoffman Fine Chemicals. (2024). Product Specification: 4-(4-Methylpyrimidin-2-yl)aniline.[3][4] Retrieved from
-
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[5] Biomolecules, 15(8).[5] Retrieved from
Sources
- 1. 4-(Pyrimidin-2-yl)aniline | C10H9N3 | CID 12456170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline | C12H13N3S | CID 2737477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylpyrimidin-2-yl)aniline | LGC Standards [lgcstandards.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
